molecular formula C11H20N2O4 B12108250 For-val-val-OH

For-val-val-OH

Cat. No.: B12108250
M. Wt: 244.29 g/mol
InChI Key: XGQOCGNBJHJUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For-val-val-OH, also known as N-α-Fluorenylmethoxycarbonyl-L-valine, is a compound commonly used in peptide synthesis. It is a derivative of the amino acid valine and is often utilized in the solid-phase synthesis of peptides due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

For-val-val-OH is typically synthesized through the protection of the amino group of valine with the fluorenylmethoxycarbonyl (Fmoc) group. The process involves the reaction of valine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

For-val-val-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of valine, such as oxo-valine, alcohol-valine, and substituted valine compounds .

Scientific Research Applications

For-val-val-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: this compound is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of peptide-based materials and biopolymers

Mechanism of Action

For-val-val-OH exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group of valine, allowing for selective reactions at other functional groups. During peptide synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further coupling reactions. This mechanism ensures the stepwise assembly of peptides with high precision .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

2-[(2-formamido-3-methylbutanoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C11H20N2O4/c1-6(2)8(12-5-14)10(15)13-9(7(3)4)11(16)17/h5-9H,1-4H3,(H,12,14)(H,13,15)(H,16,17)

InChI Key

XGQOCGNBJHJUET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC=O

Origin of Product

United States

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